molecular formula C10H14N2O4S B1526441 5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 1179765-94-6

5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid

Cat. No. B1526441
CAS RN: 1179765-94-6
M. Wt: 258.3 g/mol
InChI Key: OLQUWEXOEINFHM-UHFFFAOYSA-N
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Description

The compound “5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid” is a chemical compound that includes a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Dipeptide Synthesis

The compound, being a tert-butyloxycarbonyl-protected amino acid, can be used in the synthesis of dipeptides . These protected amino acid ionic liquids (Boc-AAILs) are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Organic Synthesis

The compound can be used in organic synthesis due to its multiple reactive groups . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Synthesis of Room-Temperature Ionic Liquids

The compound can be used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

4. Synthesis of Protected Amino Acid Ionic Liquids The compound can be used in the synthesis of protected amino acid ionic liquids (Boc-AAILs), which are clear and nearly colorless to pale yellow liquids at room temperature . These Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

5. Synthesis of Novel Room-Temperature Ionic Liquids The compound can be used in the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

6. Synthesis of Amino Acid Ionic Liquids The compound can be used in the synthesis of amino acid ionic liquids (AAILs) prepared by neutralization of imidazolium hydroxide with 20 natural amino acids .

properties

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-6(8(13)14)7(17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQUWEXOEINFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid
Reactant of Route 2
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid
Reactant of Route 3
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid
Reactant of Route 4
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid
Reactant of Route 5
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid
Reactant of Route 6
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid

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